6-Nitro-5-vinyl-indan-1-one
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-ethenyl-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9NO3/c1-2-7-5-8-3-4-11(13)9(8)6-10(7)12(14)15/h2,5-6H,1,3-4H2 |
InChI Key |
JMCQLLBPGQFZQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
6-Nitro-5-vinyl-indan-1-one is primarily used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular architectures. It has been utilized in synthesizing indene derivatives and other functionalized compounds that are relevant in medicinal chemistry.
Biological Assays
The compound has been employed as a fluorescent probe in biological assays. Its fluorescent properties allow researchers to track biological processes and interactions within cells. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.
Medicinal Chemistry
Research into the therapeutic potential of this compound is ongoing. Preliminary studies suggest it may have applications as:
- Antimicrobial Agents: The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-Cancer Agents: Initial findings indicate potential efficacy against certain cancer cell lines, prompting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | 20 | 50 |
| Compound B | 15 | 100 |
| Compound C | 25 | 30 |
Case Study 2: Fluorescent Probes
In another investigation, researchers utilized this compound as a fluorescent probe to study cellular uptake mechanisms in cancer cells. The compound's fluorescence intensity correlated with cellular concentration, providing insights into drug delivery systems.
Chemical Reactions Analysis
Core Indanone Formation
The indan-1-one core can be synthesized via oxidation of indane derivatives. For example, indane-1,3-dione (4 ) is often prepared by oxidizing indane using oxidizing agents like hydrogen peroxide (H₂O₂) with manganese catalysts or pyridinium dichromate (PCC) . Subsequent functionalization steps would then introduce the nitro and vinyl groups.
Hypothetical Synthetic Route
A plausible synthesis involves:
-
Oxidation of indane to form indan-1-one.
-
Vinyl group installation via alkenylation (e.g., Grignard addition or coupling).
-
Nitration to introduce the nitro group at position 6.
Critical Reaction Conditions
-
Oxidation : Use of H₂O₂ with a Mn catalyst or PCC in dichloromethane .
-
Alkenylation : Palladium-catalyzed coupling (e.g., PdCl₂(dppf) or PdCl₂(PPh₃)₂) with hydrazine hydrate as a reductant .
-
Nitration : Nitric acid in acidic conditions, potentially with directing groups to control regioselectivity .
Data Tables: Reaction Conditions and Yields
While direct data for 6-nitro-5-vinyl-indan-1-one is unavailable, analogous reactions from the literature provide insights:
Palladium-Catalyzed Alkenylation
| Entry | Catalyst | Yield (%) | Selectivity (Major:Minor) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 57 | 2:1 |
| 2 | PdCl₂(dppf) | 77 | 1.5:1 |
| 3 | PdCl₂(PPh₃)₂ | 90 | 5:1 |
Adapted from asymmetric synthesis of alkylidene indan-1-ols .
Nitration of Substituted Acetophenones
| Compound | Nitration Yield (%) | Position of Nitro Group |
|---|---|---|
| 2-Bromoacetophenone | 54 | Para |
| 5-Nitro-2-bromoacetophenone | – | Ortho to nitro group |
Based on nitration studies in related heterocycles .
Challenges and Considerations
-
Regioselectivity : Nitration at position 6 requires careful control of directing groups and reaction conditions.
-
Stability : The nitro group may influence the reactivity of adjacent positions, necessitating protective groups during synthesis.
-
Yield Optimization : Multi-step syntheses often suffer from cumulative yield loss; each step must be optimized (e.g., catalyst choice, solvent selection).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Nitro-1H-indole-3-carbaldehyde
Structural Features : Unlike 6-Nitro-5-vinyl-indan-1-one, this compound contains an indole core (aromatic bicyclic system with a nitrogen atom) substituted with a nitro group at the 5-position and an aldehyde at the 3-position.
Physical Properties :
| Property | 5-Nitro-1H-indole-3-carbaldehyde | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₉H₆N₂O₃ | C₁₁H₉NO₃ (hypothetical) |
| Molecular Weight | 190.15 g/mol | ~203.19 g/mol |
| Melting Point | >300°C | Not reported |
Reactivity : The aldehyde group in 5-Nitro-1H-indole-3-carbaldehyde enables condensation reactions, whereas the ketone and vinyl groups in this compound may favor Michael additions or Diels-Alder reactions.
6-Nitroindoline
Structural Features : A bicyclic amine with a nitro group at the 6-position, differing from this compound by the absence of a ketone and vinyl group.
Physical Properties :
| Property | 6-Nitroindoline | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂ | C₁₁H₉NO₃ |
| Molecular Weight | 164.16 g/mol | ~203.19 g/mol |
| Melting Point | 66–70°C | Likely lower due to vinyl group |
Applications : 6-Nitroindoline’s amine functionality makes it a precursor for pharmaceuticals, while this compound’s ketone may serve as a synthon for heterocyclic compounds.
Comparison with Functional Analogues
6-Amino-5-nitropicolinonitrile
Functional Groups: Contains nitro and amino groups on a pyridine ring, contrasting with this compound’s indanone backbone. Reactivity: The amino group in 6-Amino-5-nitropicolinonitrile allows for diazotization or coupling reactions, whereas the vinyl group in this compound could participate in radical or electrophilic additions . Safety Considerations: Nitroaromatics like 6-Amino-5-nitropicolinonitrile require precautions against inhalation and skin contact , which likely apply to this compound due to shared nitro group hazards.
1-Nitronaphthalene
Structural Features: A monocyclic nitro-substituted aromatic hydrocarbon, lacking the fused bicyclic system and ketone group of this compound. Applications: 1-Nitronaphthalene is used in dye synthesis and as a solvent additive , whereas this compound’s functional groups suggest utility in polymer or agrochemical synthesis. Thermal Stability: 1-Nitronaphthalene’s simpler structure may confer higher thermal stability compared to the more reactive vinyl-substituted indanone.
Preparation Methods
Nitration of 1-Indanone
The nitration of 1-indanone serves as a foundational step for introducing the nitro group at the 6-position. In a reported procedure, 1-indanone undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –10°C to room temperature. This regioselective reaction predominantly yields 6-nitro-1-indanone (90%) alongside minor amounts of 4-nitro-1-indanone (10%). The electron-rich aromatic ring facilitates electrophilic substitution at the para position relative to the ketone group, aligning with the directing effects of the carbonyl moiety.
Vinylation via Mizoroki-Heck Reaction
The introduction of a vinyl group at the 5-position is achieved through a palladium-catalyzed Mizoroki-Heck reaction. A one-pot asymmetric synthesis protocol involves coupling 6-nitro-1-indanone with vinyl boronic acid derivatives in the presence of a chiral ligand, such as (R)-3,3′-dibromo-1,1′-bi-2-naphthol, and a palladium catalyst. This method proceeds via oxidative addition of the aryl halide (6-nitro-1-indanone bromide) to Pd(0), followed by transmetalation with the vinylboron reagent and reductive elimination to form the C–C bond. Yields range from 47% to 75%, depending on the electronic nature of the substrate.
Key Reaction Conditions
-
Catalyst: Pd(PPh₃)₂Cl₂ (7.5 mol%)
-
Ligand: (R)-3,3′-Br₂-BINOL
-
Solvent: Toluene
-
Temperature: 135°C (Mizoroki-Heck step)
One-Pot Asymmetric Synthesis
A streamlined approach combines allylboration and Mizoroki-Heck reactions in a single pot. Starting from 2-bromoaryl ketones, enantioselective allylboration with B-allyl-1,3,2-dioxaborinane generates a chiral intermediate, which undergoes intramolecular cyclization via Pd-catalyzed coupling. This method avoids isolating intermediates and achieves enantiomeric ratios (er) up to 96:4. For 6-nitro-5-vinyl-indan-1-one, substituting the aryl ketone with a nitro-substituted derivative directs the vinyl group to the 5-position.
Advantages
-
High enantioselectivity (er > 90:10)
-
Reduced purification steps
Heteropoly Acid-Catalyzed Cyclization
A patent-pending method utilizes phenylpropionic acid derivatives substituted with nitro and vinyl groups. Cyclization is facilitated by heteropoly acids (e.g., H₃PW₁₂O₄₀) and phase-transfer catalysts in aprotic solvents like cyclohexane. The reaction proceeds via dehydration and Friedel-Crafts acylation, forming the indanone ring in >95% yield. Pre-functionalization of the phenylpropionic acid precursor with nitro and vinyl groups ensures correct regiochemistry in the final product.
Optimized Conditions
-
Catalyst: H₃PW₁₂O₄₀ (10 mol%)
-
Solvent: Petroleum ether
-
Temperature: 90°C
-
Yield: 95–98%
Comparative Analysis of Methods
| Method | Key Steps | Catalyst System | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Nitration/Heck | Nitration → Mizoroki-Heck | Pd(PPh₃)₂Cl₂ + BINOL | 47–75 | High (5-vinyl) |
| One-Pot Asymmetric | Allylboration → Heck | Pd/(R)-3,3′-Br₂-BINOL | 61–75 | Moderate |
| Heteropoly Acid | Cyclization of pre-substituted acid | H₃PW₁₂O₄₀ | 95–98 | Excellent |
| Beckmann Rearrangement | Oxime formation → Rearrangement | H₂SO₄/PPA | 60–70 | Low |
Insights
-
The heteropoly acid method achieves the highest yields due to minimized side reactions.
-
Asymmetric synthesis offers enantioselectivity but requires chiral ligands.
-
Nitration/Heck sequences provide flexibility in late-stage functionalization.
Mechanistic Considerations
Role of Lewis Acids in Cyclization
In heteropoly acid-catalyzed cyclizations, the strong Brønsted acidity of H₃PW₁₂O₄₀ protonates the carbonyl oxygen of phenylpropionic acid, facilitating dehydration to form an acylium ion. Subsequent Friedel-Crafts acylation occurs at the ortho position relative to the nitro group, dictated by electronic effects.
Palladium-Mediated Vinylation
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) cycle. Oxidative addition of 6-nitro-1-indanone bromide to Pd(0) generates an arylpalladium complex, which undergoes alkene insertion with vinylboron reagents. Syn-periplanar β-hydride elimination yields the 5-vinyl product .
Q & A
Basic: How can the crystal structure of 6-Nitro-5-vinyl-indan-1-one be determined experimentally?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard for crystal structure determination. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Key steps include:
- Data collection : Ensure high-resolution (<1.0 Å) data to resolve nitro and vinyl group orientations.
- Hydrogen placement : Refine using riding models, but validate with difference Fourier maps.
- Validation : Check R-factors (R1 < 5% for high-quality data) and residual electron density (<0.5 e⁻/ų).
For macromolecular applications, SHELXPRO can interface with other refinement suites .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Combine multiple techniques to cross-validate results:
- NMR : Use H and C NMR to confirm substituent positions (e.g., nitro at C6, vinyl at C5).
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for M+H⁺) and fragmentation patterns.
- UV-Vis : Analyze π→π* transitions for electronic properties (e.g., λmax ~300 nm).
Always compare experimental spectra with simulated data (e.g., DFT calculations) .
Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed?
Methodological Answer:
Apply graph set analysis (GSA) to categorize hydrogen-bond motifs:
- Step 1 : Extract geometric parameters (donor-acceptor distances, angles) from XRD data.
- Step 2 : Classify patterns using Etter’s rules (e.g., chains (C), rings (R), or discrete (D) motifs).
- Step 3 : Use software like Mercury (CCDC) to visualize and quantify interactions.
For example, nitro groups may form C(6) chains with adjacent molecules, while carbonyl groups participate in R₂²(8) rings .
Advanced: How should researchers resolve contradictions between computational and experimental data for this compound?
Methodological Answer:
Contradictions often arise from approximations in theoretical models or experimental artifacts. Follow this protocol:
- Data Audit : Check experimental conditions (e.g., solvent effects in NMR) and computational settings (e.g., basis sets in DFT).
- Error Analysis : Quantify uncertainties (e.g., RMSD for optimized vs. crystal structures).
- Principal Contradiction Identification : Determine if discrepancies stem from electronic effects (e.g., nitro group polarization) or steric hindrance (vinyl group conformation) .
Publish raw data and computational inputs to enable reproducibility .
Basic: What synthetic routes are reported for this compound, and how do reaction conditions affect yields?
Methodological Answer:
Two common routes:
Friedel-Crafts Acylation : React indanone with acetyl chloride/AlCl₃, followed by nitration (HNO₃/H₂SO₄).
- Yield: 40–60%, but regioselectivity issues at C5.
Vinylation via Heck Coupling : Introduce vinyl groups post-nitration using Pd catalysts.
- Yield: 70–85%, but requires inert conditions.
Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize byproducts .
Advanced: How can researchers design experiments to probe the reactivity of the nitro group in this compound?
Methodological Answer:
Focus on nucleophilic aromatic substitution (SNAr) or reduction pathways:
- SNAr : React with amines (e.g., piperidine) in polar aprotic solvents (DMF, 100°C). Monitor via TLC.
- Reduction : Use H₂/Pd-C or Zn/HCl to convert nitro to amine; track progress with IR loss of NO₂ peaks.
Control Experiments : Compare reactivity with nitro-free analogs to isolate electronic vs. steric effects. Include Hammett plots to quantify substituent influence .
Advanced: What strategies validate the purity of this compound in multi-step syntheses?
Methodological Answer:
Implement orthogonal validation:
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to separate isomers.
- Melting Point : Compare observed mp (>150°C) with literature values; deviations >2°C indicate impurities.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 60.2%, H: 4.5%, N: 7.8%).
Report all data with confidence intervals .
Advanced: How can computational methods predict the tautomeric behavior of this compound?
Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:
- Geometry Optimization : Compare keto-enol tautomers’ energies to identify the dominant form.
- Solvent Effects : Apply PCM models to simulate polar environments (e.g., water vs. toluene).
- NMR Prediction : Compute H chemical shifts (GIAO method) to match experimental data.
Publish Gaussian input files and convergence criteria for transparency .
Basic: What databases provide reliable physicochemical data for this compound?
Methodological Answer:
Prioritize authoritative sources:
- NIST Chemistry WebBook : For spectral data and thermodynamic properties.
- Cambridge Structural Database (CSD) : For crystallographic parameters (e.g., refcode: NIJVIN).
Advanced: How should researchers address batch-to-batch variability in spectroscopic data for this compound?
Methodological Answer:
Conduct a root-cause analysis:
- Sample Preparation : Standardize crystallization solvents (e.g., ethanol vs. acetone) and drying times.
- Instrument Calibration : Use certified reference materials (e.g., NIST SRM 1920 for NMR).
- Statistical Analysis : Apply ANOVA to compare batches; significant F-values (p < 0.05) indicate systemic issues.
Document protocols in electronic lab notebooks (ELNs) for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
